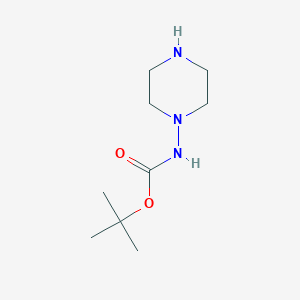

Tert-butyl piperazin-1-ylcarbamate

Vue d'ensemble

Description

Tert-butyl piperazin-1-ylcarbamate is a chemical compound with the molecular formula C9H19N3O2. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a piperazine ring, which is further linked to a carbamate group. This structure imparts unique chemical properties that make it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tert-butyl piperazin-1-ylcarbamate can be synthesized through the reaction of piperazine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield piperazine and tert-butanol. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions and Outcomes

| Condition | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (4 M) in dioxane | Piperazine + CO₂ + tert-butanol | ~85% | |

| Basic hydrolysis | NaOH (1 M) | Piperazine + NaHCO₃ + tert-butanol | ~78% |

-

Mechanism : The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to cleavage of the C–O bond in the carbamate.

Photocatalytic Cross-Coupling Reactions

The piperazine nitrogen participates in photochemical cross-coupling reactions. For example, in the presence of acridine salt photocatalysts and blue LED light, it reacts with 2-aminopyridine derivatives to form substituted piperazine compounds.

Key Reaction (From Patent CN108558792B)

-

Reactants : 2-aminopyridine, tert-butyl piperazine-1-carboxylate

-

Catalyst : Acridine salt (0.1 eq)

-

Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO, 0.5 eq)

-

Solvent : Anhydrous dichloroethane

Advantages :

-

Single-step synthesis reduces byproducts.

-

Avoids hazardous hydrogen gas and heavy-metal catalysts.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The piperazine nitrogen can act as a nucleophile in click chemistry. For instance, this compound reacts with alkynes in the presence of Cu(I) catalysts to form triazole-linked derivatives.

Reaction Protocol (From PMC9214832)

-

Reactants : Alkynes (e.g., propiolates)

-

Catalyst : CuI (10 mol%)

-

Base : DIPEA (1.5 eq)

-

Solvent : DMF at 0°C

Applications :

-

Synthesis of triazole-piperazine hybrids for drug discovery.

-

Functionalization for polymer chemistry.

Deprotection and Functionalization

The tert-butyl group is removed under acidic conditions to generate a free amine, enabling further functionalization.

Example Reaction :

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.

-

Product : Piperazine-1-carbamic acid (free amine).

-

Application : Intermediate for synthesizing antipsychotic agents .

Nucleophilic Substitution Reactions

The piperazine ring undergoes alkylation or arylation at its nitrogen atoms. For example, it reacts with alkyl halides to form N-alkylated piperazines.

Experimental Data :

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF | N-Benzylpiperazine derivative | 82% |

Oxidation Reactions

The piperazine ring is susceptible to oxidation under strong oxidizing conditions, forming piperazine N-oxide derivatives.

Conditions :

Critical Insights from Research

Applications De Recherche Scientifique

Medicinal Chemistry

TBPC has shown promise in the development of pharmaceuticals, particularly in the following areas:

- Neuropharmacology : Preliminary studies suggest that compounds similar to TBPC may interact with neurotransmitter systems, particularly those involved in mood regulation. This interaction could lead to the development of new treatments for mood disorders and neurodegenerative diseases such as Parkinson's disease .

- Antioxidant Activity : The structural features of TBPC allow for modifications that can enhance its antioxidant properties. This is particularly relevant in the context of developing drugs aimed at neuroprotection, where oxidative stress plays a critical role .

- Drug Design : TBPC serves as a valuable intermediate in the synthesis of complex molecules, including multifunctional drugs. Its ability to undergo specific transformations makes it suitable for creating compounds with tailored pharmacological profiles .

Organic Synthesis

In organic chemistry, TBPC is primarily utilized as:

- Protecting Group : The tert-butoxycarbonyl (t-Boc) group in TBPC acts as a protecting group for amines during multi-step syntheses. This allows for selective reactions without interfering with the amine functionality, facilitating the construction of complex organic molecules .

- Building Block : TBPC can be coupled with other reagents to synthesize nitrogen-containing compounds. Its reactive amine group enables it to participate in nucleophilic substitution reactions, making it a key component in the synthesis of various derivatives that can exhibit diverse biological activities.

Structure-Activity Relationship Studies

Research involving TBPC has focused on understanding its structure-activity relationships (SAR) to optimize its efficacy and selectivity for biological targets. Studies have indicated that modifications to the piperazine ring or the carbamate moiety can significantly influence the compound's pharmacological properties, including receptor binding affinity and functional activity .

Mécanisme D'action

The primary mechanism of action for tert-butyl piperazin-1-ylcarbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The protecting group can be selectively removed under specific conditions, allowing for the controlled release of the free amine .

Comparaison Avec Des Composés Similaires

Tert-butyl carbamate: Another protecting group for amines, but lacks the piperazine ring.

Benzyl piperazin-1-ylcarbamate: Similar structure but with a benzyl group instead of tert-butyl.

Fmoc piperazin-1-ylcarbamate: Uses the fluorenylmethoxycarbonyl group as a protecting group.

Uniqueness: Tert-butyl piperazin-1-ylcarbamate is unique due to its combination of the tert-butyl group and piperazine ring, which provides enhanced stability and selectivity in protecting amines. This makes it particularly useful in complex synthetic pathways where other protecting groups may not be as effective .

Activité Biologique

Tert-butyl piperazin-1-ylcarbamate (TBPC) is a compound that has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of TBPC, supported by research findings and case studies.

Chemical Structure and Properties

TBPC is characterized by the molecular formula C₉H₁₉N₃O₂ and a molecular weight of 199.27 g/mol. Its structure includes a piperazine ring, which is known for enhancing the bioactivity of compounds through interactions with various biological targets.

TBPC exhibits a range of biological activities, including:

- Antiviral Activity : Research indicates that TBPC has demonstrated efficacy against several viruses, including HIV and influenza. The compound appears to inhibit viral replication through interference with viral protein synthesis and host cell pathways .

- Anticancer Properties : Studies have shown that TBPC can induce apoptosis in cancer cell lines. For instance, it has been observed to inhibit the proliferation of MCF-7 breast cancer cells, leading to increased rates of apoptosis . The compound's mechanism may involve modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

- Neuroprotective Effects : TBPC has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It may exert protective effects against neuronal damage by reducing oxidative stress and inflammation .

Biological Activity Overview

The following table summarizes the biological activities associated with TBPC:

Case Studies

- Antiviral Efficacy : In a study examining the antiviral properties of TBPC, it was found that the compound significantly reduced viral loads in infected cell cultures. The mechanism was attributed to inhibition of viral entry into host cells and interference with viral replication processes.

- Cancer Cell Line Studies : TBPC was tested on various cancer cell lines, including breast (MCF-7) and prostate (LNCaP) cancers. Results indicated that treatment with TBPC led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.

- Neuroprotective Studies : In an animal model of Alzheimer's disease, TBPC administration resulted in improved cognitive function and reduced levels of amyloid-beta plaques, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Safety and Toxicity

While TBPC exhibits promising biological activities, its safety profile must be considered. Preliminary toxicity studies indicate that TBPC has a relatively low toxicity in vitro; however, further in vivo studies are necessary to fully understand its safety profile and potential side effects .

Propriétés

IUPAC Name |

tert-butyl N-piperazin-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)11-12-6-4-10-5-7-12/h10H,4-7H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKPBRDUFKYAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617126 | |

| Record name | tert-Butyl piperazin-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147081-80-9 | |

| Record name | tert-Butyl piperazin-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl piperazin-1-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.